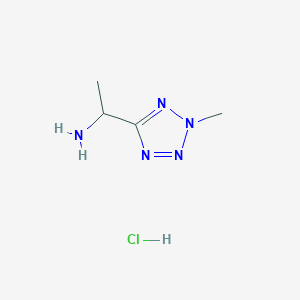

1-(2-Methyltetrazol-5-yl)ethanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(2-Methyltetrazol-5-yl)ethanamine;hydrochloride” is a unique chemical with the empirical formula C4H10ClN5S . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular weight of “this compound” is 195.67 . The SMILES string representation of the molecule is CN1C(SCCN)=NN=N1.[H]Cl . This representation provides a way to visualize the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its empirical formula is C4H10ClN5S , and it has a molecular weight of 195.67 .Wissenschaftliche Forschungsanwendungen

DNA Binding and Cytotoxicity Studies

1-(2-Methyltetrazol-5-yl)ethanamine hydrochloride has been explored in the context of DNA binding and cytotoxicity. Kumar et al. (2012) synthesized Cu(II) complexes with ligands including 1-(2-Methyltetrazol-5-yl)ethanamine hydrochloride. These complexes demonstrated a strong ability to bind with DNA, indicating potential applications in genetic research and therapy. Furthermore, their cytotoxicity assays revealed low toxicity for different cancer cell lines, suggesting potential for safe applications in biomedical fields (Kumar et al., 2012).

Biocide and Corrosion Inhibition

Walter and Cooke (1997) investigated 2-(Decylthio)ethanamine hydrochloride, a compound related to 1-(2-Methyltetrazol-5-yl)ethanamine hydrochloride, for its multifunctional biocide properties. This biocide demonstrated broad-spectrum activity against bacteria, fungi, and algae, and also exhibited biofilm and corrosion inhibition properties in cooling water systems (Walter & Cooke, 1997).

Synthesis of Key Pharmaceutical Intermediates

Mathad et al. (2011) described an efficient synthesis of 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride. The practical resolution of this compound, which is structurally related to 1-(2-Methyltetrazol-5-yl)ethanamine hydrochloride, underlines its importance in pharmaceutical manufacturing (Mathad et al., 2011).

Nitrogen-Rich Compound Synthesis in Rocket Propellants

Klapötke, Minar, and Stierstorfer (2009) synthesized nitrogen-rich compounds using 1-(2-Methyltetrazol-5-yl)ethanamine hydrochloride. These compounds were investigated for their potential as ingredients in solid rocket propellants, showcasing the chemical's role in advanced material science and engineering (Klapötke et al., 2009).

Virtual Screening for COVID-19 Protease Inhibition

Rashdan et al. (2021) conducted a study involving the synthesis of novel molecules containing 1,2,3-triazole moiety, structurally related to 1-(2-Methyltetrazol-5-yl)ethanamine hydrochloride. These molecules were virtually screened for their antiviral activity against COVID-19, highlighting the potential of such compounds in the development of antiviral drugs (Rashdan et al., 2021).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with amino acids in active pockets , suggesting potential protein targets.

Mode of Action

It’s suggested that the compound may form hydrogen bonds with amino acids in active pockets , which could alter the function of the target proteins.

Biochemical Pathways

The formation of hydrogen bonds with amino acids suggests that it could potentially influence protein function and related biochemical pathways .

Result of Action

Similar compounds have shown cytotoxic effects , suggesting potential anticancer activity.

Eigenschaften

IUPAC Name |

1-(2-methyltetrazol-5-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5.ClH/c1-3(5)4-6-8-9(2)7-4;/h3H,5H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUWORVFIVOIHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN(N=N1)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide](/img/structure/B2414627.png)

![[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride](/img/structure/B2414629.png)

![ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2414631.png)

![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2414632.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2414638.png)

![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2414640.png)

![Ethyl 3-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxochromene-2-carboxylate](/img/structure/B2414643.png)